Fmoc-D-Hse(Trt)-OH

Übersicht

Beschreibung

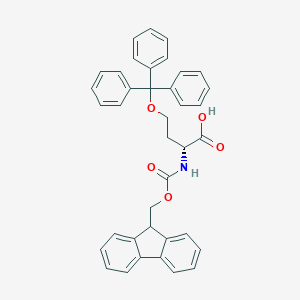

Fmoc-D-Hse(Trt)-OH is a derivative of homoserine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the side chain hydroxyl group. This compound is commonly used in solid-phase peptide synthesis, a method widely employed in both research and industrial settings for the synthesis of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Hse(Trt)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the hydroxyl group with the trityl (Trt) group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and bases like diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to achieve high yields. The process involves multiple steps of coupling and deprotection, with extensive washing between steps to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-Hse(Trt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Replacement of the protecting groups with other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid in DCM) are used to remove the Trt group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Wissenschaftliche Forschungsanwendungen

Role in Solid-Phase Peptide Synthesis

Fmoc-D-Hse(Trt)-OH is primarily employed in SPPS, a technique that allows for the efficient synthesis of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The use of Fmoc protection allows for easy deprotection under mild conditions, facilitating the addition of subsequent amino acids.

Advantages of Using this compound

- Stability : The Fmoc group provides excellent stability during the synthesis process, allowing for multiple coupling reactions without degradation.

- Selective Deprotection : The Trt group can be removed selectively, preserving other sensitive functional groups within the peptide structure.

- Facilitates Complex Peptide Structures : The ability to introduce D-homoserine residues expands the diversity of peptide sequences that can be synthesized.

Synthesis of Peptide Inhibitors

In a study focusing on cyclic peptide inhibitors, this compound was utilized to construct a cyclic peptide that demonstrated significant inhibitory activity against specific phosphatases. The incorporation of D-homoserine provided enhanced biological activity compared to its L-isomer counterparts, suggesting potential applications in drug design .

Optimization of Peptide Libraries

Research has shown that using this compound in combinatorial peptide libraries allows for the identification of novel peptides with enhanced binding affinities for therapeutic targets. By varying the sequences and incorporating D-homoserine, researchers were able to optimize lead compounds for further development .

Development of Analgesic Compounds

This compound has also been explored in the synthesis of analgesic compounds, particularly those targeting neuropeptide pathways. The incorporation of D-homoserine into these peptides has been linked to improved pharmacokinetic properties, enhancing their efficacy in pain management .

Wirkmechanismus

The mechanism of action of Fmoc-D-Hse(Trt)-OH involves its incorporation into peptides during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The resulting peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-Ser(Trt)-OH: Similar to Fmoc-D-Hse(Trt)-OH but with serine instead of homoserine.

Fmoc-D-Thr(Trt)-OH: Contains threonine instead of homoserine.

Fmoc-D-Hse(Bzl)-OH: Uses a benzyl (Bzl) group instead of a trityl group for hydroxyl protection.

Uniqueness

This compound is unique in its ability to incorporate homoserine residues into peptides, which can introduce specific structural and functional properties. The trityl group provides robust protection for the hydroxyl group, making it suitable for use in various synthetic applications.

Biologische Aktivität

Fmoc-D-Hse(Trt)-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-homoserine(trityl)-hydroxyl, is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). Its structural features, including the Fmoc and Trt protective groups, make it a valuable building block for synthesizing peptides with specific functionalities. This article explores its biological activity, synthesis methods, and applications in peptide design.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : Protects the amino group, allowing for selective deprotection during synthesis.

- Trt Group : Protects the hydroxyl side chain of D-homoserine, which can be selectively removed under mild acidic conditions.

The compound's molecular formula is , with a molecular weight of 596.67 g/mol. Its stability during synthesis and ability to facilitate peptide bond formation without significant side reactions are crucial for its application in SPPS .

Biological Activity

While this compound itself does not exhibit specific biological activity, derivatives of homoserine have been implicated in various biological processes. Notably, homoserine serves as a precursor in the biosynthesis of several amino acids and plays a role in metabolic pathways. The D-enantiomer may exhibit different biological properties compared to its L-counterpart, potentially influencing its utility in drug design and biological studies .

Influence on Peptide Properties

The incorporation of D-homoserine into peptide sequences can affect:

- Conformation : The D-enantiomer can introduce unique conformational characteristics to peptides.

- Stability : Peptides containing D-amino acids are generally more resistant to enzymatic degradation.

- Biological Interactions : The presence of D-homoserine may alter how peptides interact with biological targets, impacting their efficacy and specificity .

Synthesis Methods

This compound is synthesized primarily through solid-phase peptide synthesis techniques. This method allows for efficient purification and maximization of yield. The synthesis typically involves:

- Attachment to Solid Support : The this compound is attached to a resin through its carboxyl group.

- Fmoc Deprotection : Removal of the Fmoc group using piperidine.

- Coupling Reactions : Subsequent coupling with other amino acids to elongate the peptide chain.

- Trt Deprotection : Cleavage of the Trt group under mild acidic conditions without affecting other protecting groups .

Comparative Analysis

To illustrate the uniqueness of this compound in peptide synthesis, a comparison with similar compounds is presented below:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Homoserine | Similar Fmoc protection | L-enantiomer may exhibit different biological properties |

| Fmoc-D-Serine | Contains hydroxyl group | More common in peptide synthesis |

| Fmoc-D-Threonine | Contains hydroxyl group | Threonine's side chain differs structurally |

| Fmoc-L-Hse(Me)-OH | Methylated version of homoserine | Alters solubility and reactivity |

This compound stands out due to its specific D-enantiomer configuration and the presence of both Fmoc and Trt protective groups, enhancing its stability and usability compared to other similar compounds .

Case Studies

Several studies have explored the implications of incorporating D-homoserine into peptide structures:

- Peptide Design for Drug Delivery : Research has shown that peptides synthesized with D-homoserine exhibit improved stability against proteolytic enzymes, making them suitable candidates for drug delivery applications.

- Functional Studies : Peptides containing D-homoserine have been used in studies assessing their interaction with receptors, demonstrating altered binding affinities compared to their L-counterparts.

These findings underscore the potential of this compound as a versatile building block in peptide chemistry.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585041 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257886-01-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.